5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing a variety of biological effects . These effects can range from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-1,3-dimethylpyrazole. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the acylation of 1,3-dimethyl-5-pyrazolone followed by chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: A similar compound used in the synthesis of zolazepam.
5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde: Another oxazole derivative with similar structural features.
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of chlorine and fluorine atoms in its structure, which can influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNBDQJCXKJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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